ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate belongs to the imidazole class of compounds, which are notable for their wide range of applications in pharmaceuticals, agriculture, and materials science. Imidazoles are characterized by their unique molecular structure, which includes a five-membered ring containing two nitrogen atoms. This structural feature is pivotal for the compound's reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of this compound and related derivatives often involves multistep synthetic routes. One common method is the condensation of appropriate precursors under controlled conditions, facilitating the formation of the imidazole ring. For example, the synthesis of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates showcases the versatility of hydrogen-bonded supramolecular structures, demonstrating the critical role of hydrogen bonds in dictating molecular conformation and assembly (Costa et al., 2007).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of hydrogen bonds, which play a significant role in the molecular assembly and stability of the compounds. For instance, different hydrogen bonding patterns can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, as observed in various ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates (Costa et al., 2007).
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures : A study examined the molecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, revealing complex hydrogen bonding patterns that form chain, sheet, and framework structures. This research contributes to understanding molecular interactions in imidazole derivatives (Costa et al., 2007).
Rearrangement and Synthesis Studies : Another study discussed the regiospecific and stereoselective rearrangement of a 1-β-D-Ribofuranosyl-5-aminoimidazole to a 4-β-D-Ribofuranosylaminoimidazole, illustrating the synthetic pathways and transformations in imidazole compounds (Ewing et al., 1995).
Hydrolysis and Crystallization Studies : Research on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate to form a dihydrate variant of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid highlights the crystallization and molecular structure of these compounds (Wu et al., 2005).
Antimicrobial Activity and 3D QSAR Analysis : A study on ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, demonstrated its antimicrobial properties and provided a 3D QSAR analysis, important for understanding the structure-activity relationships in similar imidazole derivatives (Desai et al., 2019).
Alkylation and Acylation Reactions : Research into the reactions of ethyl 5-amino-1-benzylimidazole-4-carboxylate with various reagents provided insights into the formation of different derivatives, contributing to synthetic chemistry involving imidazole compounds (Mackenzie et al., 1988).
Synthesis of 1H-Imidazole 3-Oxides : A study explored the synthesis of optically active 1H-imidazole 3-oxides from amino acid esters, offering insights into the synthesis and transformation of imidazole derivatives (Jasiński et al., 2008).
β-Glucuronidase Inhibitory Activity : Research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, related to ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, examined their β-glucuronidase inhibitory activity, contributing to the understanding of biological activities in similar compounds (Salar et al., 2017).
Safety and Hazards
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) . The precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .
properties
IUPAC Name |
ethyl 2-amino-3-methylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLXRSUUJLZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615138 | |
Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177760-04-2 | |
Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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